molecular formula C19H18ClN3OS B12219184 3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole CAS No. 862117-49-5

3-[(3-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B12219184
CAS No.: 862117-49-5
M. Wt: 371.9 g/mol
InChI Key: AJRTUTSNYAFQKC-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- is a complex heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.

    Imidazole Derivatives: Imidazoles are another class of nitrogen-containing heterocycles with comparable biological activities.

Uniqueness

4H-1,2,4-Triazole, 3-[[(3-chlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-4-(2-propen-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorophenyl, methoxyphenyl, and propenyl groups enhances its potential for diverse applications in medicinal chemistry and industrial research .

Properties

CAS No.

862117-49-5

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C19H18ClN3OS/c1-3-11-23-18(15-7-9-17(24-2)10-8-15)21-22-19(23)25-13-14-5-4-6-16(20)12-14/h3-10,12H,1,11,13H2,2H3

InChI Key

AJRTUTSNYAFQKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

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